6-(Fmoc-amino)-1-hexanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

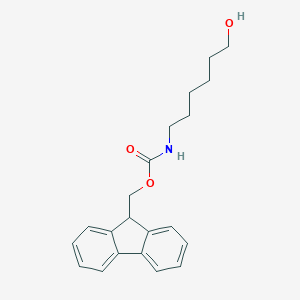

Structure

3D Structure

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXOJZUTHIGHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371396 | |

| Record name | 6-(Fmoc-amino)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127903-20-2 | |

| Record name | 6-(Fmoc-amino)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Fmoc-amino)-1-hexanol: Properties, Protocols, and Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of 6-(Fmoc-amino)-1-hexanol. A versatile bifunctional molecule, it serves as a crucial building block and linker in peptide synthesis, drug development, and bioconjugation.

Core Chemical and Physical Properties

This compound is a white to off-white solid compound at room temperature.[1][2] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on a six-carbon aliphatic chain, terminating in a primary hydroxyl group. This configuration makes it an invaluable tool for the selective protection of amines and for introducing a flexible spacer arm in molecular constructs.[1][3]

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate | [4] |

| CAS Number | 127903-20-2 | [1][3] |

| Molecular Formula | C₂₁H₂₅NO₃ | [1][4] |

| Molecular Weight | 339.43 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 119 - 137 °C | [1][2] |

| Boiling Point | 539.2 °C at 760 mmHg | |

| Density | 1.151 g/cm³ | |

| Purity | ≥95% - ≥98% | [3][5] |

| Storage Temperature | 0 - 8 °C | [1][2] |

Core Applications in Research and Development

The unique structure of this compound underpins its utility across several scientific domains:

-

Peptide Synthesis: The compound is widely used as a building block in solid-phase peptide synthesis (SPPS).[1] The Fmoc group provides robust, base-labile protection for the primary amine, allowing for sequential and controlled elongation of peptide chains.[1][6] Its use streamlines the synthesis process, helps reduce side reactions, and can enhance the overall yield of the desired peptide.[1]

-

Linker and Spacer Technology: It functions as a reagent for introducing a spacer arm into molecules.[3] The six-carbon chain provides a flexible and hydrophilic spacer that can reduce steric hindrance between conjugated biomolecules, thereby helping to preserve their biological activity.[7]

-

Drug Development and Delivery: In medicinal chemistry, it is used in the design of drug candidates.[1] The hydrophobic hexanol chain can be leveraged to improve the solubility and stability of therapeutic agents, which is a critical factor for bioavailability.[1]

-

Bioconjugation and Biomaterials: The molecule is valuable for bioconjugation, where it facilitates the attachment of biomolecules to surfaces or other molecules.[1][7] This is essential for creating functional diagnostic and therapeutic agents. Its derivatives can also be used to modify polymers, improving their properties for applications in material science.[1]

Key Experimental Protocols and Workflows

The utility of this compound is defined by the chemical reactions it enables, primarily the cleavage of the Fmoc group and its subsequent use in coupling reactions.

The removal of the Fmoc protecting group is a fundamental step in SPPS.[6] This reaction proceeds via a base-induced β-elimination mechanism.[8][9] A weak base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring, leading to the release of dibenzofulvene and the free amine.[9][10] The excess amine in the cleavage solution acts as a scavenger for the dibenzofulvene byproduct.[9]

Methodology:

-

Reagent Preparation: Prepare a 20-50% solution of piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF).[9][10]

-

Reaction: Treat the Fmoc-protected substrate (e.g., bound to a solid-phase resin) with the piperidine/DMF solution.

-

Incubation: Allow the reaction to proceed for 10-20 minutes at room temperature.[9][10]

-

Washing: Thoroughly wash the substrate with DMF to remove the cleaved Fmoc-piperidine adduct and excess reagents, yielding the deprotected amine ready for the next reaction step.[11]

Fmoc-based SPPS is the dominant method for creating synthetic peptides.[6][12] It involves a cyclical process of deprotection, washing, coupling, and further washing to sequentially add amino acids to a growing chain immobilized on a solid resin support.[11][13]

Methodology (Single Coupling Cycle):

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide) with the first amino acid already attached and its N-terminal Fmoc group intact. Swell the resin in DMF.[11][13]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using the protocol described in section 3.1.

-

Activation and Coupling: Activate the carboxyl group of the next incoming Fmoc-protected amino acid (such as the related 6-(Fmoc-amino)hexanoic acid) using a coupling agent (e.g., HBTU, HATU, or DIC).[13] Add the activated amino acid solution to the resin to form a new peptide bond. Allow the reaction to proceed for at least 4 hours.[11]

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.[11] The cycle can now be repeated to add the next amino acid in the sequence.

The structure of this compound contains two distinct functional groups: a protected primary amine and a primary hydroxyl group. After deprotection of the amine, the resulting 6-amino-1-hexanol serves as a versatile bifunctional linker, enabling conjugation through either its amine or hydroxyl terminus.[7]

-

Amine Terminus: The primary amine is nucleophilic and can readily react with activated esters (e.g., NHS esters) to form stable amide bonds.[14] It can also react with isothiocyanates to form thiourea linkages or participate in reductive amination.[14]

-

Hydroxyl Terminus: The primary hydroxyl group can be activated or reacted with activated carboxylic acids to form ester bonds, or converted to other functional groups for further conjugation.

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the provided results, data for the closely related compound, 6-(Fmoc-amino)hexanoic acid, indicates that it may cause skin, eye, and respiratory irritation.[15][16] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area or under a fume hood.[15][17] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry place, typically between 0-8 °C.[1][2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 127903-20-2 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C21H25NO3 | CID 2736486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. benchchem.com [benchchem.com]

- 15. Fmoc-6-Aminohexanoic Acid | CAS#:88574-06-5 | Chemsrc [chemsrc.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to 6-(Fmoc-amino)-1-hexanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-(Fmoc-amino)-1-hexanol is a bifunctional organic compound widely utilized in solid-phase peptide synthesis (SPPS), drug development, and the creation of biomaterials.[1] Its structure incorporates a terminal hydroxyl group and an amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) moiety. This configuration makes it an invaluable linker or spacer arm, allowing for the strategic introduction of a six-carbon chain into molecules.[2] The Fmoc group provides stable protection for the amine under various reaction conditions but can be readily removed under mild basic conditions, a critical feature for multi-step syntheses.[1] This guide details the structure, physicochemical properties, a standard synthesis protocol, and key applications of this compound.

Chemical Structure and Properties

This compound consists of a hexanol backbone where the amino group at the 6-position is protected as an Fmoc-carbamate. The other end of the chain terminates with a primary hydroxyl group, which can be used for further chemical modifications.[1] The official IUPAC name for the compound is (9H-fluoren-9-yl)methyl N-(6-hydroxyhexyl)carbamate.[3]

The presence of the bulky, aromatic Fmoc group and the aliphatic hexyl chain gives the molecule a hydrophobic character, while the terminal hydroxyl and the carbamate linkage provide sites for hydrogen bonding.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. Data is compiled from various chemical suppliers and databases, with purity levels typically greater than or equal to 98%.[2][4]

| Property | Value | Source(s) |

| CAS Number | 127903-20-2 | [2][3][4] |

| Molecular Formula | C₂₁H₂₅NO₃ | [3][4][5] |

| Molecular Weight | 339.43 g/mol | [2][4][5] |

| Appearance | White solid / Powder | [5][6] |

| Melting Point | 119 °C | [6] |

| Purity | ≥95% - ≥98% | [2][4][5] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO | [3][4] |

| InChI Key | VGXOJZUTHIGHPT-UHFFFAOYSA-N | [3][4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective N-protection of its precursor, 6-amino-1-hexanol. The reaction involves the formation of a carbamate linkage between the primary amine of 6-amino-1-hexanol and an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The use of Fmoc-OSu is common due to its stability and ease of handling.

The reaction is performed in the presence of a mild base to deprotonate the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent.

Synthesis Workflow Diagram

The logical workflow for the synthesis is illustrated below, starting from the raw materials to the final purified product.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound from 6-amino-1-hexanol and Fmoc-OSu.

Materials:

-

6-amino-1-hexanol (1.0 eq)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Dissolution of Amine: In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Fmoc Reagent: In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amine solution over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl, deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Research and Development

This compound is a versatile reagent primarily used in:

-

Peptide Synthesis: It serves as a linker or spacer to attach molecules to a solid support or to introduce a flexible, hydrophilic spacer within a peptide sequence.[1]

-

Drug Development: The molecule is used to create derivatives of drug candidates to improve properties such as solubility, stability, and bioavailability.[1] The hexanol chain can enhance hydrophobic interactions, while the Fmoc group allows for further conjugation after deprotection.[1]

-

Biomaterials and Drug Delivery: Its structure is suitable for developing drug delivery systems where the hydroxyl group can be functionalized to attach to surfaces or other molecules.[1]

Conclusion

This compound is a fundamental building block for chemical and biological research. Its well-defined structure, featuring orthogonal protecting groups, allows for precise and controlled chemical modifications. The reliable synthesis protocol and stable nature of the compound make it a preferred choice for professionals in peptide chemistry, medicinal chemistry, and materials science.[1][6]

References

6-(Fmoc-amino)-1-hexanol: A Versatile Linker in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Fmoc-amino)-1-hexanol is a bifunctional organic compound that has become an indispensable tool in various areas of scientific research, particularly in the fields of peptide synthesis, drug development, and bioconjugation. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group connected by a six-carbon aliphatic chain, provides researchers with a versatile building block for the synthesis of complex molecules. The Fmoc group offers a base-labile protecting strategy, allowing for the selective deprotection of the amine under mild conditions, while the hydroxyl group can be activated for coupling to a variety of substrates. The hexanol chain acts as a flexible spacer, which can be crucial for maintaining the biological activity of conjugated molecules. This guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and relevant quantitative data to assist researchers in its effective utilization.

Core Applications in Research

The primary application of this compound is in solid-phase peptide synthesis (SPPS) , where it serves as a versatile linker or spacer molecule.[1][2] Its incorporation into a synthetic strategy allows for the introduction of a defined-length spacer arm, which can be beneficial for several reasons:

-

Improving Solubility and Bioavailability: The hydrophobic hexanol chain can enhance the solubility and stability of therapeutic agents.[3]

-

Reducing Steric Hindrance: The spacer can distance a conjugated molecule (e.g., a fluorescent dye, a drug) from a peptide or protein, minimizing interference with its biological activity.

-

Facilitating Bioconjugation: It provides a handle for the attachment of various biomolecules to surfaces or other molecules, which is critical for the development of diagnostics and targeted drug delivery systems.[4]

-

Synthesis of Complex Constructs: It is instrumental in the synthesis of more complex molecules such as peptide-oligonucleotide conjugates.

Beyond peptide synthesis, this compound is also employed in the development of drug delivery systems and biomaterials.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic strategies and ensuring the quality of the starting material.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₅NO₃ | [3][5] |

| Molecular Weight | 339.43 g/mol | [3][5] |

| Appearance | White to off-white powder | [3][] |

| Melting Point | 134-137 °C | [3] |

| Purity | ≥98% (HPLC) | [1][3] |

| Solubility | Soluble in polar organic solvents | General Knowledge |

| Storage Conditions | 0-8 °C | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: Immobilization of this compound onto a Solid Support for SPPS

This protocol describes the initial step of covalently attaching this compound to a resin, making it ready for subsequent peptide chain elongation. Wang resin is a common choice for this purpose.

Materials:

-

Wang resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Piperidine solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

-

Activation of this compound: In a separate flask, dissolve 3 equivalents of this compound and 3 equivalents of DIC in DMF. Add 0.1 equivalents of DMAP to catalyze the reaction. Stir the solution for 20-30 minutes at room temperature.

-

Coupling to Resin: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture for 4-12 hours at room temperature.

-

Washing: After the coupling reaction, drain the solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.

-

Final Washing and Drying: Wash the resin as in step 4 and dry it under vacuum.

-

Determination of Loading: The loading of the linker on the resin can be determined by treating a small, weighed amount of the dried resin with 20% piperidine in DMF to cleave the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct is then measured spectrophotometrically at ~301 nm.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the Linker

Once the linker is attached to the resin, peptide synthesis can proceed using standard Fmoc-SPPS protocols.

Materials:

-

Fmoc-linker-resin from Protocol 1

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Fmoc Deprotection: Treat the Fmoc-linker-resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 1-3 for each amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 1.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Synthesis of a Peptide-Oligonucleotide Conjugate (POC)

This compound can be used to introduce a spacer between a peptide and an oligonucleotide. This protocol outlines a general strategy.

Materials:

-

Amine-modified oligonucleotide

-

Peptide with a C-terminal carboxylic acid

-

This compound

-

Coupling reagents (e.g., HBTU, EDC/NHS)

-

Solvents (DMF, DMSO)

-

Purification system (e.g., HPLC)

Procedure:

-

Synthesis of the Linker-Peptide: Synthesize the desired peptide on a solid support as described in Protocol 2, but instead of cleaving it, couple this compound to the N-terminus of the peptide. Then cleave the peptide-linker construct from the resin.

-

Activation of the Peptide-Linker: Activate the C-terminal carboxylic acid of the peptide-linker construct using a suitable coupling reagent like HBTU or by converting it to an NHS-ester.

-

Conjugation to Oligonucleotide: React the activated peptide-linker with the amine-modified oligonucleotide in a suitable buffer (e.g., phosphate buffer, pH 7-8).

-

Purification of the POC: Purify the resulting peptide-oligonucleotide conjugate using HPLC to separate it from unreacted starting materials.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows involving this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound as a linker.

Caption: Workflow for the synthesis of a Peptide-Oligonucleotide Conjugate (POC).

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical and biological research. Its utility as a linker in solid-phase peptide synthesis is well-established, enabling the creation of custom peptides with tailored properties. Furthermore, its role in the construction of complex biomolecules, such as peptide-oligonucleotide conjugates, highlights its importance in the development of novel therapeutics and diagnostic tools. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively incorporate this compound into their research endeavors, paving the way for new discoveries and innovations.

References

Technical Guide: 6-(Fmoc-amino)-1-hexanol in Synthetic Chemistry and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(Fmoc-amino)-1-hexanol, a versatile bifunctional molecule widely employed in synthetic chemistry. We delve into its fundamental properties, synthesis, and critical applications in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of advanced drug delivery systems. Detailed experimental protocols for its use and the subsequent deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group are provided, alongside structured data and graphical representations of key workflows to facilitate understanding and practical implementation in a research and development setting.

Introduction

This compound is a chemical compound featuring a terminal hydroxyl group and an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) moiety, connected by a six-carbon aliphatic chain. This unique structure renders it an invaluable tool in various biochemical and pharmaceutical applications. The Fmoc group provides a base-labile protecting group for the primary amine, allowing for selective deprotection under mild conditions, a cornerstone of modern peptide synthesis. The terminal hydroxyl group and the hexyl spacer arm offer further functionalities for conjugation and modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 127903-20-2 | [1][2][3] |

| Molecular Weight | 339.43 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₅NO₃ | [1][2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 134-137 °C | [1] |

| Purity | ≥98% (HPLC) | [1][2] |

| Storage Conditions | 0-8 °C | [1] |

| Synonyms | 9-Fluorenylmethyl N-(6-hydroxyhexyl)carbamate, 6-Fmoc-Acp-ol | [1][4] |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of 6-amino-1-hexanol with Fmoc-chloride or Fmoc-succinimidyl ester (Fmoc-OSU) in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 6-amino-1-hexanol in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, for instance, sodium bicarbonate, to the solution to deprotonate the amino group of 6-amino-1-hexanol.

-

Fmocylation: Slowly add a solution of Fmoc-chloride or Fmoc-OSU in dioxane to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a linker or spacer to attach the first amino acid to the solid support.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Fmoc Deprotection

The cleavage of the Fmoc group is a critical step in SPPS, exposing the amine for the subsequent amino acid coupling.

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent, typically N,N-dimethylformamide (DMF).

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Treatment: Treat the swelled resin with the piperidine solution. The reaction is usually complete within 10-20 minutes at room temperature.[5][6][7]

-

Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.[8] The completion of the deprotection can be monitored using a colorimetric test such as the Kaiser test.

Role as a Linker in Bioconjugation

This compound and its deprotected form, 6-amino-1-hexanol, are extensively used as bifunctional linkers or spacers in bioconjugation. The six-carbon chain provides a flexible and hydrophilic spacer arm, which can reduce steric hindrance between conjugated molecules.[2]

Bioconjugation Strategies

Caption: Common bioconjugation strategies involving 6-amino-1-hexanol.

Applications in Drug Delivery

The properties of this compound and related structures are being explored for applications in drug delivery systems. The Fmoc moiety can participate in the formation of self-assembling hydrogels, which can serve as depots for the sustained release of therapeutic agents.[9] For instance, Fmoc-amino acid-based hydrogels have been investigated for the delivery of drugs to perform neuroprotection.[9] The hydrophobic hexanol chain can also enhance the solubility and stability of certain drug candidates.[1]

Conclusion

This compound is a cornerstone molecule in the toolkit of synthetic chemists and drug development professionals. Its well-defined structure, featuring a base-labile protecting group and a functionalizable hydroxyl group on a flexible spacer, enables a wide array of applications, from the routine construction of peptides to the sophisticated design of bioconjugates and drug delivery vehicles. The experimental protocols and workflows detailed in this guide provide a practical framework for the effective utilization of this versatile compound in research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C21H25NO3 | CID 2736486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 6-(Fmoc-amino)-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling protocols for 6-(Fmoc-amino)-1-hexanol, a key reagent in peptide synthesis and various applications in drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Compound Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

| Identifier | Value |

| Chemical Name | (9H-fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate |

| CAS Number | 127903-20-2 |

| Molecular Formula | C21H25NO3 |

| Molecular Weight | 339.43 g/mol [1] |

| Physical Property | Value |

| Appearance | White to off-white solid/powder[2][3] |

| Melting Point | 119 °C[2] |

| Boiling Point | 539.2°C at 760 mmHg |

| Density | 1.151 g/cm³ |

| Solubility | Soluble in 1% acetic acid and DMF.[4] |

| Storage Temperature | 2-8°C[2] |

Hazard Identification and Safety Precautions

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[4][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[4][5][6] |

| Precautionary Statement | Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7][8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[7] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[7] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

All personnel must be equipped with the following PPE before handling the compound:

| Protection Type | Specification | Standard Compliance |

| Eye and Face Protection | Chemical safety goggles or eyeglasses with side shields. A face shield is recommended for handling larger quantities. | OSHA 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing is required. | Consult glove manufacturer's compatibility charts for specific breakthrough times. |

| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator if dust is generated or when working in a poorly ventilated area. A type N95 (US) dust mask is recommended. | OSHA 29 CFR 1910.134 or European Standard EN 149.[10] |

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Handling Procedures

-

Preparation : Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

-

Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation. Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust.

-

Dissolution : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

-

Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[10] Clean all equipment and the work area to remove any residual contamination.

Storage

-

Upon receipt, inspect the container for any damage or leaks.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is between 2-8°C.

-

Keep away from incompatible substances such as strong oxidizing agents and acids.[9][10]

First Aid and Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][9] |

In the event of a spill, evacuate the area and prevent further spread of the material. Use absorbent materials to contain the spill and dispose of it as hazardous waste.

Disposal Considerations

All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

-

Waste Collection : Collect all waste in a designated, properly labeled, and sealed container.

-

Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[11]

-

Regulatory Compliance : Adhere to all federal, state, and local regulations for hazardous waste disposal.[11]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for accidental exposure.

References

- 1. This compound | C21H25NO3 | CID 2736486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 127903-20-2 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-(Fmoc-amino)hexanoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Fmoc-6-Aminohexanoic Acid | CAS#:88574-06-5 | Chemsrc [chemsrc.com]

- 6. 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. anaspec.com [anaspec.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of the Fmoc Protecting Group in 6-(Fmoc-amino)-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a crucial role in synthetic organic chemistry, particularly in the assembly of complex molecules like peptides and modified biopolymers. In the context of 6-(Fmoc-amino)-1-hexanol, the Fmoc group provides a temporary shield for the primary amine, enabling chemists to selectively perform reactions at the hydroxyl terminus. This technical guide delves into the core function of the Fmoc group in this compound, providing detailed experimental protocols for its introduction and removal, quantitative data, and visual workflows to illuminate the underlying chemical principles.

Core Function of the Fmoc Group

The primary role of the Fmoc group in this compound is to serve as a base-labile protecting group for the amino functionality. This protection is essential for preventing the nucleophilic amine from participating in undesired side reactions during synthetic steps targeting the hydroxyl group. The bulky, aromatic fluorenyl system of the Fmoc group effectively masks the reactivity of the amine.

A key advantage of the Fmoc group is its orthogonality to acid-labile protecting groups commonly used in complex syntheses. This means that the Fmoc group can be selectively removed under mild basic conditions, typically with a secondary amine like piperidine, without affecting acid-sensitive moieties elsewhere in the molecule. This selective deprotection is a cornerstone of modern solid-phase peptide synthesis (SPPS) and other sophisticated synthetic strategies.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅NO₃ | [2][3] |

| Molecular Weight | 339.43 g/mol | [2][3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 119-137 °C | [3][4] |

| Purity | ≥95% (HPLC) | [5] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the subsequent deprotection of the Fmoc group are outlined below.

Synthesis of this compound

This protocol describes the protection of the amino group of 6-amino-1-hexanol using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Materials:

-

6-amino-1-hexanol

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the stirred solution of 6-amino-1-hexanol over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and extract the crude product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Deprotection of this compound

This protocol outlines the removal of the Fmoc protecting group from this compound in a solution-phase reaction.

Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (cold)

Procedure:

-

Dissolve this compound (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Add piperidine to the solution to a final concentration of 20% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the dibenzofulvene-piperidine adduct.

-

Upon completion, precipitate the deprotected product, 6-amino-1-hexanol, by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and residual DMF.

-

Dry the product under vacuum.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >95% |

| Purity (by NMR) | >97% |

Visualizing the Chemistry: Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving the Fmoc protecting group.

Caption: Fmoc protection of 6-amino-1-hexanol.

Caption: Base-mediated deprotection of the Fmoc group.

References

The Versatile Role of 6-(Fmoc-amino)-1-hexanol in Biotechnological Advancement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Fmoc-amino)-1-hexanol is a bifunctional molecule that has emerged as a critical building block and linker in a variety of biotechnological applications. Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on a terminal amine and a reactive hydroxyl group at the other end of a hexyl spacer, provides chemists and biochemists with a versatile tool for chemical synthesis and bioconjugation. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data where available, and visual workflows to facilitate its effective use in research and development.

Core Applications in Biotechnology

The utility of this compound spans several key areas of biotechnology, primarily leveraging its properties as a protected amino-alcohol and a flexible spacer.

Solid-Phase Peptide Synthesis (SPPS)

In the realm of peptide synthesis, this compound serves as a valuable building block to introduce a spacer arm or a functional handle within a peptide sequence. The Fmoc group provides orthogonal protection to the amine, allowing for its selective deprotection and subsequent elongation of the peptide chain under standard Fmoc-based SPPS conditions. The terminal hydroxyl group can be used for further modifications post-synthesis.

While specific yield and purity data for peptides incorporating this compound are not extensively reported in publicly available literature, the efficiency of its incorporation is expected to be comparable to other Fmoc-protected amino acids under optimized coupling conditions. The purity of commercially available this compound is typically high, often exceeding 98% as determined by HPLC, which is a critical factor for successful peptide synthesis.

Table 1: General Specifications of this compound for SPPS

| Parameter | Typical Value | Analysis Method |

| Purity | ≥98% | HPLC |

| Molecular Weight | 339.43 g/mol | Mass Spectrometry |

| Appearance | White to off-white powder | Visual Inspection |

| Solubility | Soluble in DMF, DMSO | - |

Bioconjugation and Linker Chemistry

The bifunctional nature of this compound makes it an ideal linker molecule for bioconjugation.[1] After deprotection of the Fmoc group to reveal the primary amine, this molecule can be conjugated to biomolecules, surfaces, or nanoparticles. The hexyl chain provides a flexible spacer that can reduce steric hindrance between the conjugated entities.[1]

The primary amine can be reacted with various electrophiles, such as N-hydroxysuccinimide (NHS) esters and isothiocyanates, to form stable amide or thiourea bonds, respectively.[1] The hydroxyl group can also be activated or reacted with other functional groups, enabling a wide array of coupling chemistries.[1]

Table 2: Common Bioconjugation Reactions Involving the Amino Group of Deprotected 6-amino-1-hexanol

| Reactive Group on Target | Linkage Formed | Typical Reaction pH |

| N-Hydroxysuccinimide (NHS) ester | Amide | 7.2 - 8.5 |

| Isothiocyanate | Thiourea | 9.0 - 9.5 |

| Aldehyde/Ketone (with reducing agent) | Secondary Amine | 6.5 - 7.5 |

Drug Delivery Systems

This compound and its derivatives are utilized in the development of drug delivery systems. Its role as a linker is crucial for attaching therapeutic agents to targeting moieties or carrier molecules. The hydrophobic hexyl chain can also influence the solubility and stability of drug formulations. While specific quantitative data on drug loading and release kinetics for systems employing this exact linker are sparse in general literature, the principles of linker chemistry in drug-linker conjugates are well-established. The choice of cleavage strategy for the linker (e.g., enzymatic or pH-sensitive cleavage) dictates the drug release profile.

Biomaterial Surface Modification

The functional groups of this compound allow for the covalent modification of biomaterial surfaces to enhance their biocompatibility, reduce non-specific protein adsorption, or introduce specific functionalities for cell attachment or targeted delivery. The deprotected amino group can be used to immobilize the molecule onto surfaces containing carboxylic acid groups through amide bond formation. Subsequent reactions can then be performed on the exposed hydroxyl group. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements are used to characterize the modified surfaces and quantify the extent of modification.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis

This protocol outlines the manual procedure for coupling this compound to a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Coupling:

-

Dissolve this compound (3 equivalents relative to the resin loading) and HBTU/HATU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

-

-

Washing: Wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents.

-

Confirmation of Coupling: Perform a Kaiser test or other qualitative ninhydrin-based test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Chain Elongation: For further peptide synthesis, repeat the deprotection and coupling steps with the next desired Fmoc-amino acid.

dot

References

6-(Fmoc-amino)-1-hexanol: A Versatile Linker for Advanced Bioconjugation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Fmoc-amino)-1-hexanol is a bifunctional linker that has emerged as a critical tool in the field of bioconjugation, offering a versatile platform for the synthesis of complex biomolecular conjugates. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine and a terminal hydroxyl group, allows for orthogonal derivatization, making it an invaluable component in the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized biomaterials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound as a linker. It includes a summary of quantitative data, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and the broader context of targeted drug delivery.

Introduction

The targeted delivery of therapeutic agents and the development of sophisticated diagnostic tools increasingly rely on the precise assembly of biomolecular components. Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is fundamental to these advancements. The choice of a linker molecule is paramount to the success of bioconjugation, as it influences the stability, solubility, and biological activity of the final conjugate.[1]

This compound has gained prominence as a highly adaptable linker due to its distinct chemical features. The molecule consists of a six-carbon aliphatic chain that provides a flexible spacer, separating the conjugated entities and minimizing steric hindrance.[2] One terminus of the linker is a primary alcohol (hydroxyl group), which can be activated for reaction with various functional groups. The other end features a primary amine protected by a fluorenylmethoxycarbonyl (Fmoc) group.[3] The Fmoc group is a base-labile protecting group, stable to acidic conditions, which allows for selective deprotection and subsequent conjugation, a cornerstone of solid-phase peptide synthesis (SPPS) and orthogonal chemical strategies.[4] This dual functionality enables a stepwise and controlled approach to the synthesis of complex bioconjugates.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in bioconjugation protocols.

| Property | Value | Reference |

| Synonyms | 9-Fluorenylmethyl N-(6-hydroxyhexyl)carbamate, 6-Fmoc-Acp-ol | [5] |

| CAS Number | 127903-20-2 | [5] |

| Molecular Formula | C21H25NO3 | [5] |

| Molecular Weight | 339.43 g/mol | [5] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% (HPLC) | [6] |

| Solubility | Soluble in organic solvents such as DMF and DCM | [4] |

| Storage Temperature | 2-8°C |

Core Applications in Bioconjugation

The versatility of this compound allows for its use in a wide array of bioconjugation applications, primarily driven by its bifunctional nature.

-

Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected amine is central to the stepwise synthesis of peptides on a solid support. The linker can be attached to a resin, and after Fmoc deprotection, amino acids can be sequentially added to build a peptide chain.[7]

-

Drug Development and Delivery: The linker is instrumental in creating drug candidates with improved characteristics. Its hydrophobic hexyl chain can enhance the solubility and stability of therapeutic agents.[3] It is frequently employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted delivery systems, connecting a cytotoxic drug to a targeting moiety like an antibody or peptide.[8]

-

Surface Modification and Biomaterials: this compound can be used to functionalize surfaces, such as nanoparticles or microplates, to enable the immobilization of biomolecules for diagnostic and research applications.[2]

Quantitative Data on Bioconjugation Performance

The efficiency of bioconjugation reactions is critical for producing high-quality conjugates with well-defined stoichiometry. While specific yields for reactions involving this compound can vary depending on the substrate and reaction conditions, the following table provides typical yields for common amine-reactive conjugation chemistries that can be employed after the deprotection of the Fmoc group.

| Linker Chemistry | Typical Yield | Key Advantages | Key Disadvantages |

| NHS Ester | 70-95% | High efficiency, very stable amide bond | Susceptible to hydrolysis |

| Isothiocyanate | 60-90% | High specificity for amines, forms a stable thiourea linkage | Requires alkaline pH |

| Reductive Amination | 50-85% | Forms a stable, uncharged linkage | Can require longer reaction times |

Data is based on general principles of bioconjugation and may require optimization for specific applications.[9]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical bioconjugation workflow, from the activation of the linker to the purification and characterization of the final conjugate.

Activation of the Hydroxyl Group of this compound

This protocol describes the activation of the terminal hydroxyl group to create a reactive intermediate for subsequent conjugation to an amine-containing biomolecule.

Materials:

-

This compound

-

Bis(4-nitrophenyl)carbonate

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

n-hexane and Ethyl acetate (EtOAc) for mobile phase

Procedure:

-

Under a nitrogen atmosphere, dissolve 10 mmol of this compound in 50 mL of anhydrous DCM in an ice-cold bath.[2]

-

Add 10 mmol of bis(4-nitrophenyl)carbonate and 10 mmol of triethylamine to the solution.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 5 hours.[2]

-

Concentrate the reaction mixture in vacuo to remove the solvent.[2]

-

Purify the resulting residue by column chromatography on silica gel using a mobile phase of n-hexane:EtOAc (1:2) to yield the activated 6-N-(4-Nitrophenoxycarbonyl)amino-1-hexanol.[2]

Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group to expose the primary amine for conjugation.

Materials:

-

Fmoc-functionalized molecule (e.g., on a solid support or in solution)

-

20% Piperidine in Dimethylformamide (DMF)

-

DMF

Procedure:

-

Treat the Fmoc-protected substrate with a solution of 20% piperidine in DMF.[4]

-

Agitate the mixture for 15-30 minutes at room temperature.[10]

-

If the substrate is on a solid support, filter and wash the support extensively with DMF to remove the cleaved Fmoc group and piperidine.[11] For solution-phase deprotection, purification will be required in subsequent steps.

Conjugation to a Protein

This protocol describes the conjugation of the deprotected amino-hexanol linker (now 6-amino-1-hexanol) to a protein with available carboxyl groups.

Materials:

-

Protein to be conjugated

-

6-amino-1-hexanol

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (0.1 M MES, pH 6.0)

-

Coupling Buffer (PBS, pH 7.4)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.[2]

-

Activate the protein's carboxyl groups by adding EDC and NHS to a final concentration of 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature.[2]

-

Immediately add a solution of 100 mM 6-amino-1-hexanol in Coupling Buffer to the activated protein solution.[2]

-

Incubate for 2 hours at room temperature with gentle mixing.[2]

-

Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[1]

-

Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.[1]

Characterization of the Bioconjugate

Methods:

-

UV-Vis Spectroscopy: To determine the concentration of the protein and, if a chromophoric molecule is conjugated, the degree of labeling.[1]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and verify the successful conjugation.

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from unconjugated starting materials.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for bioconjugation and the broader context of targeted drug delivery where such conjugates are employed.

Conclusion

This compound stands out as a linker of choice for researchers and drug development professionals due to its inherent versatility and the precise control it offers in the synthesis of complex bioconjugates. The orthogonal protection strategy afforded by the Fmoc group, combined with the reactivity of the hydroxyl terminus, enables the construction of well-defined molecules with enhanced properties.[3] The ability to introduce a flexible spacer arm is crucial for maintaining the biological function of the conjugated molecules.[2] As the demand for sophisticated biotherapeutics and diagnostic agents continues to grow, the strategic application of linkers like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. This compound | C21H25NO3 | CID 2736486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. youtube.com [youtube.com]

- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to 6-(Fmoc-amino)-1-hexanol for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Fmoc-amino)-1-hexanol is a bifunctional chemical compound extensively utilized in the fields of peptide synthesis, drug development, and biomaterials.[1] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on a terminal amine and a primary alcohol on the other end of a six-carbon aliphatic chain. This unique architecture makes it an invaluable tool for researchers, serving as a versatile linker or spacer arm in the synthesis of complex molecules.[2][3] The Fmoc group provides a base-labile protecting group for the amine, allowing for selective deprotection under mild conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[1] The terminal hydroxyl group offers a reactive site for further chemical modifications, enabling the attachment of various moieties such as peptides, drugs, or imaging agents.[2] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₅NO₃ | [1][2][4] |

| Molecular Weight | 339.43 g/mol | [1][2][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 134-137 °C | [1] |

| Purity | ≥98% (HPLC) | [1][3] |

| CAS Number | 127903-20-2 | [1][2][4] |

| Solubility | Soluble in organic solvents like DMF and DCM | |

| Storage Temperature | 2-8°C | [1] |

Core Applications in Research and Drug Development

The utility of this compound spans several areas of chemical and biomedical research, primarily driven by its bifunctional nature.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated as a linker to modify the C-terminus of a peptide or to introduce a spacer arm within a peptide sequence. The Fmoc-protected amine allows for its integration into the standard Fmoc-SPPS workflow. The terminal hydroxyl group can be functionalized prior to or after peptide synthesis to conjugate other molecules.

Drug Conjugation and Linker Chemistry

This molecule is frequently employed as a linker in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The hexanol chain provides a flexible spacer that can improve the solubility and reduce steric hindrance of the conjugated payload, while the terminal functional groups allow for covalent attachment to both the targeting moiety (e.g., an antibody) and the therapeutic agent.

Surface Modification and Biomaterials

The hydroxyl group of this compound can be used to immobilize molecules onto solid supports, such as beads or sensor surfaces. This is particularly useful in the development of diagnostic assays and affinity chromatography materials. The Fmoc-protected amine can then be deprotected to allow for the stepwise synthesis of peptides or other ligands directly on the surface.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Incorporation of this compound onto a Solid Support (e.g., Wang Resin)

This protocol describes the esterification of the hydroxyl group of this compound to a hydroxymethyl-functionalized resin, such as Wang resin.

Materials:

-

Wang resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Piperidine solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

-

Activation of this compound: In a separate flask, dissolve 3 equivalents of this compound and 3 equivalents of DIC in a minimal amount of DMF.

-

Coupling Reaction: Add the activated this compound solution and 0.1 equivalents of DMAP to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.

-

Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and pyridine in DMF and react for 1 hour.

-

Washing: Wash the resin sequentially with DMF, DCM, and MeOH.

-

Drying: Dry the resin under vacuum.

-

Fmoc Deprotection (Optional): To expose the amine for subsequent peptide synthesis, treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Protocol 2: Fmoc Deprotection and Coupling of the Next Amino Acid

This protocol outlines the standard steps for removing the Fmoc group and adding the subsequent amino acid in an SPPS workflow.

Materials:

-

Resin-bound this compound (from Protocol 1)

-

Piperidine solution (20% in DMF)

-

Fmoc-protected amino acid

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

-

DCM

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate tube, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of the coupling reagent (e.g., HBTU) in DMF. Add 6 equivalents of DIPEA to the solution.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat steps 1-5 for each subsequent amino acid in the desired sequence.

Protocol 3: Cleavage from the Resin

This protocol describes the final step of cleaving the synthesized molecule from the solid support. The specific cleavage cocktail depends on the resin and the protecting groups on the amino acid side chains.

Materials:

-

Peptide-resin conjugate

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Add the cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether and wash the pellet with cold ether.

-

Drying: Dry the purified product under vacuum.

Visualizing the Workflow and Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical and pharmaceutical research. Its well-defined structure, featuring orthogonal protecting groups, allows for its seamless integration into established synthetic methodologies like solid-phase peptide synthesis. The ability to function as a flexible linker has significant implications for the design of novel therapeutics, diagnostics, and biomaterials. The protocols and information provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this compound in their work. As the demand for precisely engineered biomolecules and conjugates continues to grow, the importance of such well-characterized building blocks will undoubtedly increase.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of C-Terminally Modified Peptides using a 6-(Fmoc-amino)-1-hexanol Linker

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal amino-hexanol modification. This is achieved by utilizing 6-(Fmoc-amino)-1-hexanol as a linker, which is first immobilized on a 2-chlorotrityl chloride (2-CTC) resin. The standard Fmoc/tBu orthogonal protection strategy is then employed for peptide chain elongation.[1][2] This method is valuable for researchers aiming to synthesize peptides with C-terminal modifications for applications in drug development, diagnostics, and biomaterial science. The terminal hydroxyl group of the linker on the cleaved peptide provides a handle for further conjugation or modification.

The general principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support.[3][4][5][6] This methodology simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing.[3][5]

Overall Experimental Workflow

The synthesis process is divided into three main phases:

-

Linker Immobilization: Covalent attachment of the this compound linker to the 2-chlorotrityl chloride resin.

-

Peptide Chain Elongation: Iterative cycles of Fmoc-deprotection and amino acid coupling to assemble the desired peptide sequence.

-

Cleavage and Deprotection: Release of the final peptide from the resin support with simultaneous removal of all side-chain protecting groups.

Figure 1. Workflow for SPPS using this compound on 2-chlorotrityl resin.

Experimental Protocols

Phase 1: Immobilization of this compound Linker

This protocol describes the attachment of the hydroxyl group of the linker to the 2-chlorotrityl chloride resin. It is critical to use anhydrous solvents and reagents to prevent inactivation of the resin.[7][8]

Methodology:

-

Place 2-chlorotrityl chloride resin (1.0 eq) in a reaction vessel.

-

Swell the resin in anhydrous Dichloromethane (DCM) (10 mL/g resin) for 30-60 minutes with gentle agitation.[1][9]

-

Drain the DCM.

-

In a separate flask, dissolve this compound (1.5-2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) in anhydrous DCM.[9]

-

Add the solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

-

To cap any unreacted chlorotrityl groups, drain the reaction mixture and add a solution of DCM/Methanol (MeOH)/DIPEA (17:2:1, v/v/v). Agitate for 30 minutes.[1][9]

-

Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin in vacuo. The loading can be estimated by weight gain or quantified spectrophotometrically by cleaving the Fmoc group from a small sample.

| Parameter | Value/Reagent | Equivalents (relative to resin) | Purpose |

| Resin | 2-Chlorotrityl Chloride | 1.0 | Solid support |

| Linker | This compound | 1.5 - 2.0 | Forms the C-terminal modification |

| Base | DIPEA | 4.0 | Activates the linker attachment |

| Solvent | Anhydrous DCM | - | Reaction medium |

| Reaction Time | 2 - 4 hours | - | For linker immobilization |

| Capping Solution | DCM/MeOH/DIPEA (17:2:1) | - | Deactivates remaining reactive sites |

| Capping Time | 30 minutes | - | To ensure complete capping |

Table 1. Reagents and conditions for linker immobilization.

Phase 2: Peptide Chain Elongation

This phase involves the iterative addition of Fmoc-protected amino acids. Each cycle consists of two main steps: Nα-Fmoc group deprotection and coupling of the next amino acid.[4][10]

Methodology:

A. Fmoc Deprotection:

-

Swell the linker-loaded resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Drain the DMF and add a solution of 20% piperidine in DMF (v/v).[11]

-

Agitate for 5-10 minutes, drain, and add a fresh 20% piperidine/DMF solution.

-

Agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.[10]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

B. Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-amino acid (3-4 eq), an activator such as HBTU/HATU (2.9 eq), and a base such as DIPEA or Collidine (6 eq) in DMF.

-

Pre-activate the mixture by allowing it to stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction for 1-2 hours at room temperature.[10]

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Repeat the deprotection and coupling cycle for each amino acid in the sequence.

| Parameter | Value/Reagent | Equivalents (relative to resin) | Purpose |

| Deprotection | |||

| Reagent | 20% Piperidine in DMF | - | Removes Fmoc protecting group |

| Time | 15 - 25 minutes (total) | - | Deprotection reaction |

| Coupling | |||

| Amino Acid | Fmoc-AA-OH | 3.0 - 4.0 | Building block for the peptide chain |

| Activator | HBTU / HATU | 2.9 | Activates carboxyl group for amide bond formation |

| Base | DIPEA / Collidine | 6.0 | Maintains basic pH for coupling |

| Solvent | DMF | - | Reaction medium |

| Time | 1 - 2 hours | - | For amide bond formation |

Table 2. Reagents and conditions for a single peptide elongation cycle.

Phase 3: Cleavage and Final Deprotection

The final step involves cleaving the peptide from the resin support and simultaneously removing the acid-labile side-chain protecting groups. The bond between the trityl linker and the peptide is highly acid-sensitive.

Methodology:

-

After the final coupling and washing steps, wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v).[1] TIS acts as a scavenger to trap reactive cations generated during cleavage.

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

-

Agitate the mixture gently at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin twice with fresh TFA, combining the filtrates.

-

Concentrate the TFA solution under reduced pressure.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

-